"2-(2,4-Dimethoxyphenyl)pyrrolidine" fundamental properties
"2-(2,4-Dimethoxyphenyl)pyrrolidine" fundamental properties
An In-Depth Technical Guide to 2-(2,4-Dimethoxyphenyl)pyrrolidine: Properties, Synthesis, and Therapeutic Potential
Introduction
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic drugs.[1][2] Its prevalence in FDA-approved pharmaceuticals highlights its role as a "privileged scaffold," a molecular framework that is frequently found to bind to diverse biological targets.[3] Within this important class of compounds, 2-(2,4-Dimethoxyphenyl)pyrrolidine emerges as a molecule of significant interest for researchers in neuropharmacology and drug development. Its structure combines the versatile pyrrolidine nucleus with a dimethoxyphenyl moiety, a substitution pattern known to confer specific electronic and steric properties that can modulate biological activity.[4]
This technical guide provides a comprehensive overview of the fundamental properties of 2-(2,4-Dimethoxyphenyl)pyrrolidine. As a Senior Application Scientist, the following sections synthesize core physicochemical data, plausible synthetic methodologies, and critical insights into its biological activity, with a particular focus on its potential as a scaffold for enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising chemical entity.
Physicochemical and Structural Properties
The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. 2-(2,4-Dimethoxyphenyl)pyrrolidine is an aromatic heterocyclic amine whose properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(2,4-dimethoxyphenyl)pyrrolidine | [5] |
| Molecular Formula | C₁₂H₁₇NO₂ | [6][7] |
| Molecular Weight | 207.27 g/mol | [6][7] |
| CAS Number | 383127-11-5 | [5] |
| Canonical SMILES | COC1=CC(OC)=CC=C1C2NCCC2 | [5] |
These fundamental properties are critical for dosage calculations, spectroscopic analysis, and computational modeling of the molecule's interactions with biological targets. The presence of the basic nitrogen atom in the pyrrolidine ring and the two methoxy groups on the phenyl ring are key determinants of its polarity, solubility, and receptor-binding capabilities.[8]
Synthesis and Structural Characterization
The synthesis of substituted pyrrolidines is a well-explored area of organic chemistry, with numerous strategies available for constructing the 2-aryl-pyrrolidine scaffold.[2][9] While a single, dedicated synthesis for 2-(2,4-Dimethoxyphenyl)pyrrolidine is not extensively detailed in the literature, established modern methodologies for analogous structures provide a reliable blueprint.
Proposed Synthetic Workflow
A robust and versatile approach involves the coupling of a suitable N-protected pyrrolidine precursor with a functionalized aromatic partner. The following diagram and protocol outline a plausible, efficient pathway based on modern organometallic coupling techniques, which are favored for their high yields and functional group tolerance.
Caption: A plausible synthetic workflow for 2-(2,4-Dimethoxyphenyl)pyrrolidine.
Detailed Experimental Protocol (Representative)
The following protocol is a generalized representation based on established methods for synthesizing similar 2-aryl-pyrrolidines.
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Activation of Pyrrolidine Precursor:
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To a solution of N-Boc-L-prolinol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 equivalents).
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Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting alcohol.
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Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃. Extract the aqueous layer with DCM, combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-formylpyrrolidine.
-
-
Coupling Reaction (Reductive Amination):
-
Dissolve 2,4-dimethoxyaniline (1 equivalent) and the crude N-Boc-2-formylpyrrolidine (1 equivalent) in 1,2-dichloroethane.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise.
-
Stir the mixture at room temperature overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM. The combined organic layers are dried over MgSO₄, filtered, and concentrated. The resulting intermediate is the N-protected precursor. This step is an adaptation; a direct synthesis may involve different precursors.
-
-
Deprotection:
-
Dissolve the crude protected intermediate in a solution of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the solvent in vacuo to yield the crude hydrochloride salt of the final product.
-
-
Purification:
-
The crude product can be purified via column chromatography on silica gel using a gradient of methanol in dichloromethane.
-
Alternatively, the product can be basified with aqueous NaOH, extracted with an organic solvent like ethyl acetate, and then purified by chromatography to yield the free base.
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Structural Characterization
Confirmation of the final structure is achieved through standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR should reveal characteristic signals for the aromatic protons on the dimethoxyphenyl ring, two distinct singlets around 3.8-4.0 ppm for the two methoxy groups (-OCH₃), and a series of multiplets in the aliphatic region (1.5-3.5 ppm) corresponding to the protons of the pyrrolidine ring.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₂H₁₇NO₂) by showing a molecular ion peak [M+H]⁺ at approximately m/z 208.1332.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum is expected to show N-H stretching for the secondary amine, C-H stretching in both the aromatic and aliphatic regions, and strong C-O stretching for the methoxy ether groups.
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Biological Activity and Therapeutic Potential
The primary interest in 2-(2,4-Dimethoxyphenyl)pyrrolidine for drug development professionals lies in its demonstrated potential as a potent enzyme inhibitor.
Mechanism of Action: Acetylcholinesterase (AChE) Inhibition
Recent research has identified that pyrrolidine-based scaffolds featuring a 2,4-dimethoxyphenyl substituent are highly effective inhibitors of acetylcholinesterase (AChE).[1][10] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibiting this enzyme increases the levels and duration of action of acetylcholine, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Caption: Mechanism of AChE inhibition, enhancing cholinergic neurotransmission.
Quantitative Efficacy
Studies on a closely related pyrrolidine-based benzenesulfonamide derivative incorporating the 2,4-dimethoxyphenyl moiety have quantified its high potency.
| Compound Class | Target Enzyme | Inhibitory Constant (Ki) | Reference Compound |
| Pyrrolidine-benzenesulfonamide with 2,4-dimethoxyphenyl substituent | Acetylcholinesterase (AChE) | 22.34 ± 4.53 nM | Tacrine |
Source: Data synthesized from reports on pyrrolidine-based AChE inhibitors.[4][10]
This nanomolar-level inhibitory constant (Ki) signifies a very high binding affinity for the acetylcholinesterase enzyme.[4] Such potency makes the 2-(2,4-Dimethoxyphenyl)pyrrolidine scaffold a highly attractive starting point for the development of new therapeutics for neurodegenerative disorders like Alzheimer's disease.
Broader Applications in Drug Discovery
The pyrrolidine scaffold is exceptionally versatile. Derivatives have been investigated for a wide array of therapeutic applications, including:
-
Antimicrobial and Antiviral Agents [10]
-
Anticancer and Antimetastatic Agents by targeting receptors like CXCR4[1]
-
Anti-inflammatory and Antioxidant Compounds [1]
This broad bioactivity suggests that the 2-(2,4-Dimethoxyphenyl)pyrrolidine core could be further functionalized to explore other therapeutic areas beyond neurodegeneration.
Conclusion and Future Outlook
2-(2,4-Dimethoxyphenyl)pyrrolidine stands out as a chemical scaffold with significant, validated potential. Its fundamental physicochemical properties are well-defined, and its synthesis is achievable through established, modern organic chemistry techniques. The most compelling aspect of this molecule is the potent acetylcholinesterase inhibition demonstrated by its derivatives, positioning it as a valuable lead structure in the rational design of next-generation treatments for Alzheimer's disease.
Future research should focus on the stereoselective synthesis of its enantiomers to determine if the biological activity is stereospecific, a common feature in pharmacologically active compounds. Further derivatization of the pyrrolidine nitrogen and the aromatic ring could lead to the discovery of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles, expanding its utility across various therapeutic domains.
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